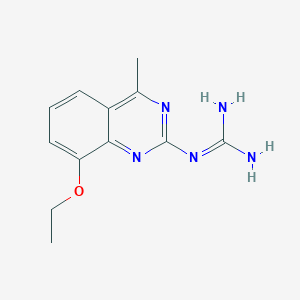
N-(8-ethoxy-4-methylquinazolin-2-yl)guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(8-ethoxy-4-methylquinazolin-2-yl)guanidine is a useful research compound. Its molecular formula is C12H15N5O and its molecular weight is 245.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(8-ethoxy-4-methylquinazolin-2-yl)guanidine is a compound with significant potential in medicinal chemistry, particularly due to its unique structural features and biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has the following molecular characteristics:
- Molecular Formula : C12H15N5O
- Molecular Weight : Approximately 245.28 g/mol
- Structural Features :
- Quinazoline ring system, known for diverse biological activities.
- Ethoxy group which enhances solubility.
- Guanidine moiety contributing to its pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The quinazoline backbone is known to modulate enzyme and receptor activities, while the guanidine group can form hydrogen bonds with various biological molecules. This interaction may influence multiple biochemical pathways, including:
- Antimicrobial Activity : The compound has shown promising results against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
- Antitumor Properties : Compounds containing the quinazoline structure often exhibit antitumor effects, making them candidates for cancer therapy.
- CNS Activity : Some derivatives have been investigated for their potential effects on the central nervous system.
Biological Activities
The following table summarizes the biological activities associated with this compound and related compounds:
Case Studies and Research Findings
-
Antibacterial Efficacy :
A study identified this compound as a potent antibacterial agent against MRSA. The minimum inhibitory concentration (MIC) was determined to be as low as 1.5 µM, indicating strong activity against resistant strains . -
Structure-Activity Relationship (SAR) :
Research into SAR has revealed that modifications to the guanidine and quinazoline moieties significantly affect biological activity. For instance, substituting the ethoxy group with other alkoxy chains can alter solubility and bioactivity profiles . -
Cytotoxicity Studies :
In vitro studies demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, suggesting its potential as an anticancer agent .
Future Directions
The ongoing research into this compound focuses on:
- Mechanistic Studies : Further investigations are needed to elucidate the precise mechanisms through which this compound exerts its biological effects.
- Clinical Trials : Promising preclinical results warrant progression to clinical trials to evaluate safety and efficacy in humans.
- Derivatization : Exploring structural modifications could lead to enhanced potency and selectivity for specific biological targets.
Propriétés
IUPAC Name |
2-(8-ethoxy-4-methylquinazolin-2-yl)guanidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O/c1-3-18-9-6-4-5-8-7(2)15-12(16-10(8)9)17-11(13)14/h4-6H,3H2,1-2H3,(H4,13,14,15,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNFBJZLFJMBVGQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C(N=C(N=C21)N=C(N)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














